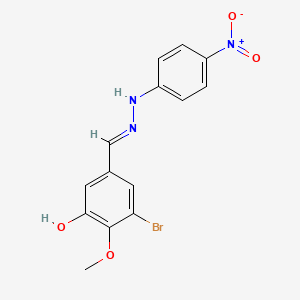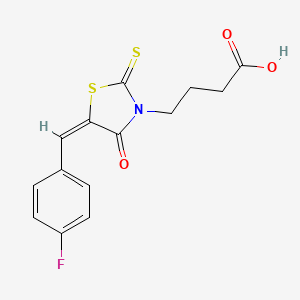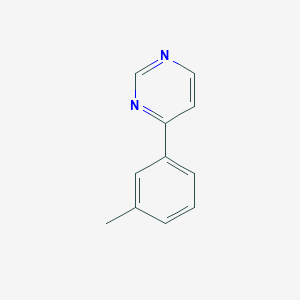![molecular formula C17H14ClN3O3 B11983306 4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate](/img/structure/B11983306.png)
4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[2-(aminocarbonyl)hydrazono]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazono group, a phenyl ring, and a chlorophenyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(aminocarbonyl)hydrazono]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate typically involves multiple steps. One common method includes the condensation of 4-chlorobenzaldehyde with hydrazinecarboxamide to form the hydrazono intermediate. This intermediate is then reacted with 4-formylbenzoic acid under acidic conditions to yield the final product. The reaction conditions often involve temperatures ranging from 60°C to 80°C and the use of solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[2-(aminocarbonyl)hydrazono]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and chlorophenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-{(E)-[2-(aminocarbonyl)hydrazono]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(aminocarbonyl)hydrazono]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phenyl and chlorophenyl groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can disrupt cellular pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride.
Uniqueness
4-{(E)-[2-(aminocarbonyl)hydrazono]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate is unique due to its combination of hydrazono, phenyl, and chlorophenyl groups, which provide a wide range of chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H14ClN3O3 |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
[4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] (E)-3-(4-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C17H14ClN3O3/c18-14-6-1-12(2-7-14)5-10-16(22)24-15-8-3-13(4-9-15)11-20-21-17(19)23/h1-11H,(H3,19,21,23)/b10-5+,20-11+ |
InChI Key |
QAZLGFJNCSDDIM-CEWXCCTESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC2=CC=C(C=C2)C=NNC(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[2-(1-Azepanyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}-2-hydroxybenzohydrazide](/img/structure/B11983241.png)

![methyl (2E)-5-(4-tert-butylphenyl)-7-methyl-2-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11983257.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11983269.png)


![N'-(2-furylmethylene)-2-[(4-methoxyphenyl)amino]acetohydrazide](/img/structure/B11983290.png)

![6-(biphenyl-4-yl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B11983295.png)
![7,9-Dichloro-5-(3-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11983314.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B11983321.png)
![ethyl (2E)-3-[((2E)-1-allyl-5-chloro-2(1H)-pyridinylidene)amino]-2-cyano-2-propenoate](/img/structure/B11983324.png)
![[9-Bromo-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-chlorophenyl)methanone](/img/structure/B11983331.png)
